
3-Cyanooctan-3-yl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanooctan-3-yl dimethylcarbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The molecular structure of this compound includes a cyano group, an octyl chain, and a dimethylcarbamodithioate moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanooctan-3-yl dimethylcarbamodithioate typically involves the reaction of octyl bromide with sodium dimethyldithiocarbamate in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C8H17Br+NaS2CN(CH3)2→C8H17S2CN(CH3)2+NaBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyanooctan-3-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dithiocarbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted dithiocarbamates or amines.
Wissenschaftliche Forschungsanwendungen
3-Cyanooctan-3-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dithiocarbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
Wirkmechanismus
The mechanism of action of 3-Cyanooctan-3-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can chelate metal ions, inhibiting the activity of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound’s dithiocarbamate moiety can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dimethyldithiocarbamate: A simpler dithiocarbamate with similar chelating properties.
3-Methyl-1H-indol-1-yl dimethylcarbamodithioate: Another dithiocarbamate with potential therapeutic applications.
Disulfiram: A well-known dithiocarbamate used in the treatment of alcohol dependence and studied for its anticancer properties.
Uniqueness
3-Cyanooctan-3-yl dimethylcarbamodithioate is unique due to its specific combination of a cyano group and a long octyl chain, which imparts distinct chemical properties and biological activities. Its ability to chelate metal ions and interact with thiol groups makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
61540-48-5 |
|---|---|
Molekularformel |
C12H22N2S2 |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
3-cyanooctan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-5-7-8-9-12(6-2,10-13)16-11(15)14(3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
LEBZNZIGWIUJNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)(C#N)SC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)

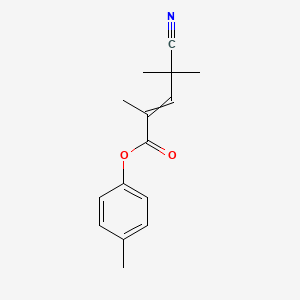

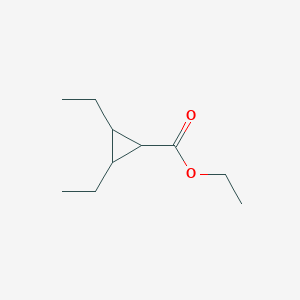

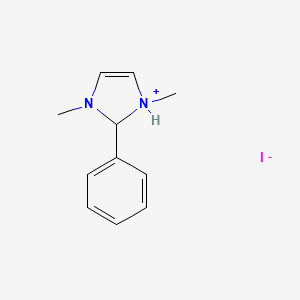

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
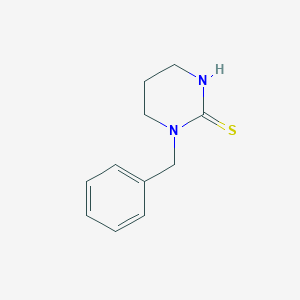
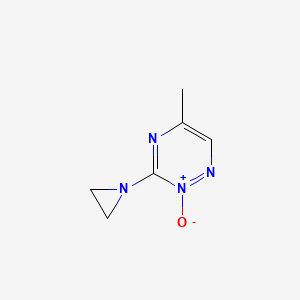
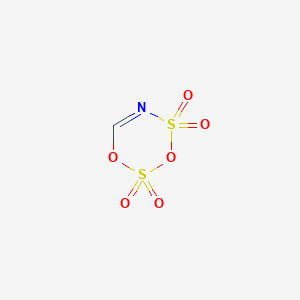
![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
